molecular formula C26H30N2O5 B13442627 (+)-cis,trans-Abscisic Acid-L-tryptophan

(+)-cis,trans-Abscisic Acid-L-tryptophan

Cat. No.: B13442627
M. Wt: 450.5 g/mol
InChI Key: UPNYUPVBCMZHSV-JKYCYRMFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis,trans-Abscisic Acid-L-tryptophan typically involves the coupling of abscisic acid with L-tryptophan. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

(+)-cis,trans-Abscisic Acid-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

Scientific Research Applications

(+)-cis,trans-Abscisic Acid-L-tryptophan has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tryptophan involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin and melatonin.

    Abscisic Acid: A plant hormone that regulates growth and stress responses.

    Indole-3-Acetic Acid: Another plant hormone involved in growth regulation

Uniqueness

(+)-cis,trans-Abscisic Acid-L-tryptophan is unique due to its combined properties of abscisic acid and L-tryptophan, making it a versatile compound with applications in multiple fields. Its ability to modulate both plant and animal physiological processes sets it apart from other similar compounds .

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H30N2O5/c1-16(9-10-26(33)17(2)12-19(29)14-25(26,3)4)11-23(30)28-22(24(31)32)13-18-15-27-21-8-6-5-7-20(18)21/h5-12,15,22,27,33H,13-14H2,1-4H3,(H,28,30)(H,31,32)/b10-9+,16-11-/t22-,26-/m0/s1

InChI Key

UPNYUPVBCMZHSV-JKYCYRMFSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C)O)(C)C

Origin of Product

United States

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